

An In-depth Technical Guide to the Post-Translational Modifications of BAI3 Protein

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Compound of Interest		
Compound Name:	Angiogenesis inhibitor 3	
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Introduction

Brain-specific **angiogenesis inhibitor 3** (BAI3), also known as Adhesion G protein-coupled receptor B3 (ADGRB3), is a member of the adhesion G protein-coupled receptor (aGPCR) family. These receptors are characterized by a large N-terminal extracellular domain (ECD) involved in cell-cell and cell-matrix interactions, and a seven-transmembrane domain responsible for signal transduction. BAI3 is highly expressed in the brain and plays crucial roles in neuronal development, dendrite morphogenesis, and synapse regulation[1][2]. Its dysfunction has been linked to psychiatric disorders and certain types of cancer[1][3].

The function of BAI3 is intricately regulated by a variety of post-translational modifications (PTMs). These modifications influence its structure, localization, protein-protein interactions, and signaling activities. This technical guide provides a comprehensive overview of the known and predicted PTMs of the BAI3 protein, with a focus on autoproteolysis and glycosylation. It also delves into the signaling pathways governed by BAI3 and the experimental methodologies used to study its modifications.

Core Post-Translational Modifications of BAI3

The BAI3 protein undergoes several PTMs that are critical for its maturation and function. The most well-documented of these are autoproteolytic cleavage and glycosylation. Evidence for other modifications such as phosphorylation and ubiquitination is currently limited.



Autoproteolytic Cleavage

A hallmark of most aGPCRs, including BAI3, is the presence of a GPCR-Autoproteolysis Inducing (GAIN) domain in their ECD. Within this domain lies a highly conserved GPCR Proteolysis Site (GPS), where the receptor undergoes autoproteolytic cleavage[4][5].

Mechanism: The cleavage is an auto-catalytic process involving a nucleophilic attack by a conserved serine or threonine residue within the GPS motif on the preceding peptide bond. This results in the separation of the ECD from the seven-transmembrane portion of the receptor. The two fragments, however, can remain non-covalently associated[5].

Controversies and Cell-Type Specificity: The autoproteolysis of BAI3 appears to be a regulated and cell-type-specific event. While some studies have reported that BAI3 is resistant to cleavage when expressed in cell lines like HEK293T, others have shown evidence of its cleavage in mouse brain lysates[4][6]. This suggests that specific cellular factors or conditions present in neurons might be required for efficient autoproteolysis. Furthermore, a double mutant (R866H/L821F) has been shown to restore cleavage competence in cleavage-resistant BAI3, indicating that subtle structural features can dictate the cleavage outcome.

Functional Implications: The functional consequence of BAI3 cleavage is not fully elucidated. For other aGPCRs, this cleavage is crucial for receptor activation and signaling. It is hypothesized that the cleavage of BAI3 may regulate its interaction with ligands and downstream signaling partners.

Glycosylation

The large N-terminal extracellular domain of BAI3 is predicted to be heavily glycosylated, a common feature of aGPCRs that plays a significant role in protein folding, stability, and ligand binding.

N-linked Glycosylation: The human BAI3 protein contains multiple predicted N-linked glycosylation sites (Asn-X-Ser/Thr motif). These sites are distributed throughout the ECD.

O-linked Glycosylation: Several potential O-linked glycosylation sites are also predicted on the BAI3 protein. Of particular interest is the O-fucosylation of the thrombospondin type 1 repeats (TSRs). This modification, which occurs on serine or threonine residues within a consensus



sequence, can be further elongated by the addition of a glucose molecule to form a Glc-Fuc disaccharide.

C-mannosylation: The TSRs of BAI3 also contain consensus sequences for C-mannosylation, a rare modification where a mannose sugar is attached to the indole ring of a tryptophan residue.

Functional Significance: The glycosylation of BAI3's TSR domains is thought to be critical for its interaction with its ligands, the C1q-like (C1ql) proteins. The specific glycan structures may contribute to the affinity and specificity of this binding, thereby modulating BAI3's role in synapse development and function.

Phosphorylation and Ubiquitination

Currently, there is a lack of direct experimental evidence for specific phosphorylation or ubiquitination sites on the BAI3 protein in publicly available databases such as PhosphoSitePlus. However, given BAI3's role as a signaling receptor, it is highly probable that its intracellular domains are subject to phosphorylation by kinases to regulate its activity and interaction with downstream signaling molecules. Similarly, ubiquitination could be involved in regulating its cell surface expression, endocytosis, and degradation. Further research using advanced mass spectrometry techniques is required to identify and characterize these potential modifications.

Quantitative Data on BAI3 Post-Translational Modifications

Quantitative data on the stoichiometry and dynamics of BAI3 PTMs are currently scarce in the literature. The following table summarizes the available quantitative information.



Post-Translational Modification	Quantitative Data	Method	Reference
Ligand Binding	Binding affinity (KD) of C1ql proteins to BAI3: 1-20 nM	Cell-based binding assays	[7]
Autoproteolysis	Cleavage efficiency is cell-type dependent; low in HEK293T cells, higher in mouse brain.	Western Blot	[4][6]
Glycosylation	Stoichiometry of specific glycosylation events on BAI3 has not been reported.	-	-
Phosphorylation	No experimentally verified phosphorylation sites with quantitative data are currently available.	-	-
Ubiquitination	No experimentally verified ubiquitination sites with quantitative data are currently available.	-	-

Signaling Pathways of BAI3

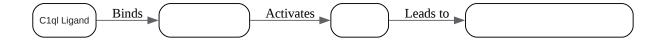
BAI3 is a key regulator of neuronal morphology and function. Its signaling is initiated by the binding of extracellular ligands and is transduced through intracellular signaling cascades.

C1ql Ligand Binding and Synaptic Regulation

The thrombospondin type 1 repeats (TSRs) in the extracellular domain of BAI3 directly bind to members of the C1q-like (C1ql) family of secreted proteins[7]. This interaction is crucial for the



regulation of synapse number and function. The binding of C1ql proteins to BAI3 can modulate synaptogenesis and dendritic spine morphology.



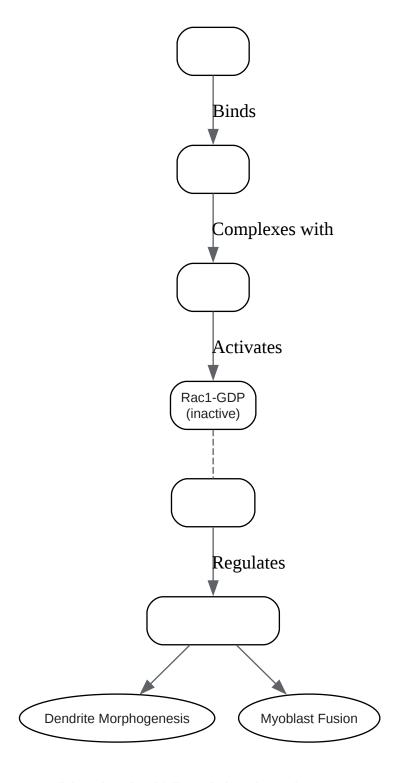
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BAI3 signaling pathway initiated by C1ql ligand binding.

ELMO/DOCK1-Mediated Cytoskeletal Remodeling

The intracellular C-terminal tail of BAI3 interacts with the ELMO1 protein. ELMO1 forms a complex with DOCK1, which functions as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1. The activation of Rac1 by the BAI3-ELMO-DOCK1 signaling module leads to the reorganization of the actin cytoskeleton, which is essential for the regulation of dendrite morphogenesis and myoblast fusion[1].





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BAI3-ELMO-DOCK1 signaling pathway leading to cytoskeletal remodeling.

Experimental Protocols



Studying the post-translational modifications of BAI3 requires a combination of molecular biology, biochemistry, and mass spectrometry techniques. Below are generalized protocols for key experiments.

Immunoprecipitation of BAI3 from Brain Tissue

This protocol describes the enrichment of BAI3 from brain tissue lysates for subsequent analysis by western blotting or mass spectrometry.

Materials:

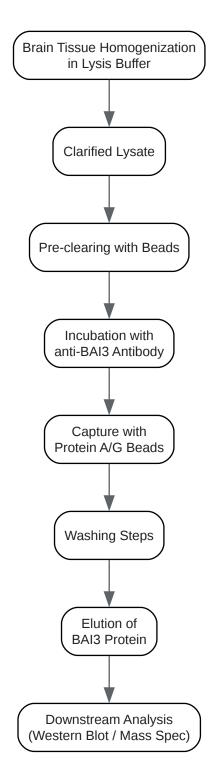
- Brain tissue (e.g., mouse cerebellum or hippocampus)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Anti-BAI3 antibody (specific to either the N- or C-terminus)
- Protein A/G magnetic beads
- Wash buffer (e.g., lysis buffer without detergents)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

- Homogenize brain tissue in ice-cold lysis buffer.
- Clarify the lysate by centrifugation.
- Pre-clear the lysate by incubating with magnetic beads.
- Incubate the pre-cleared lysate with the anti-BAI3 antibody overnight at 4°C.
- Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
- Wash the beads several times with wash buffer.
- Elute the bound proteins from the beads using elution buffer.



 The eluted sample is now ready for western blot analysis or preparation for mass spectrometry.



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